molecular formula C7H14ClNO B2835659 (2S,3S)-2,3-Dimethylpiperidin-4-one;hydrochloride CAS No. 2460740-16-1

(2S,3S)-2,3-Dimethylpiperidin-4-one;hydrochloride

Cat. No.: B2835659
CAS No.: 2460740-16-1
M. Wt: 163.65
InChI Key: IGUPHDHZEVTANM-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2,3-Dimethylpiperidin-4-one;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-Dimethylpiperidin-4-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of carbonyl reductase from lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoesters . This method is environment-friendly, simple to operate, and suitable for industrial amplification.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using flow microreactor systems. These systems allow for efficient, versatile, and sustainable production compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-Dimethylpiperidin-4-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2S,3S)-2,3-Dimethylpiperidin-4-one;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-Dimethylpiperidin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.

    Evodiamine: Another piperidine alkaloid with anticancer effects.

    Matrine: Known for its antiproliferative and antimetastatic activities.

Uniqueness

(2S,3S)-2,3-Dimethylpiperidin-4-one;hydrochloride is unique due to its specific stereochemistry and potential for diverse chemical modifications. This makes it a valuable compound for developing new pharmaceuticals and studying complex biological systems .

Properties

IUPAC Name

(2S,3S)-2,3-dimethylpiperidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-5-6(2)8-4-3-7(5)9;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUPHDHZEVTANM-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCC1=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](NCCC1=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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